Enantiomeric Excess and Chiral Purity: (R)-Enantiomer vs. Racemate
Methyl (2R)-2,4-dimethylpentanoate is supplied as a single (R)-enantiomer, typically with an enantiomeric excess (e.e.) of ≥98% based on chiral HPLC analysis . In contrast, commercially available methyl 2,4-dimethylpentanoate (unspecified stereochemistry) is often a racemic mixture (0% e.e.), which would deliver a 1:1 ratio of (R)- and (S)-enantiomers in any downstream reaction [1]. The quantified difference is a minimum e.e. advantage of 98 percentage points.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | ≥98% e.e. (R-enantiomer) |
| Comparator Or Baseline | Racemic methyl 2,4-dimethylpentanoate: 0% e.e. |
| Quantified Difference | ≥98 percentage points e.e. advantage |
| Conditions | Chiral HPLC (typical QC for chiral chemicals; specific vendor COA method) |
Why This Matters
This ensures diastereoselectivity in asymmetric syntheses, preventing the formation of unwanted stereoisomers that can reduce yield and complicate purification .
- [1] Wiley SpectraBase. (2024). Methyl 2,4-dimethylpentanoate (Racemic). Compound ID: 9d9BcX1OCET. https://spectrabase.com/compound/9d9BcX1OCET View Source
